1-(6-Chloro-5-fluoropyridin-3-yl)methanamine dihydrochloride
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Overview
Description
1-(6-Chloro-5-fluoropyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H7ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-5-fluoropyridin-3-yl)methanamine dihydrochloride typically involves the reaction of 6-chloro-5-fluoropyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-5-fluoropyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine and fluorine atoms in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloro-5-fluoropyridin-3-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-fluoropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Fluoropyridin-3-yl)methanamine dihydrochloride
- 1-(5-Fluoropyridin-3-yl)methanamine
- 1-(6-Chloro-5-fluoropyridin-3-yl)methanamine hydrochloride
Uniqueness
1-(6-Chloro-5-fluoropyridin-3-yl)methanamine dihydrochloride is unique due to the presence of both chlorine and fluorine atoms in the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H8Cl3FN2 |
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Molecular Weight |
233.5 g/mol |
IUPAC Name |
(6-chloro-5-fluoropyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H6ClFN2.2ClH/c7-6-5(8)1-4(2-9)3-10-6;;/h1,3H,2,9H2;2*1H |
InChI Key |
ZLMSLILQBRSMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)CN.Cl.Cl |
Origin of Product |
United States |
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